molecular formula C8H4F3N B3346710 2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine CAS No. 1227931-85-2

2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine

Cat. No.: B3346710
CAS No.: 1227931-85-2
M. Wt: 171.12 g/mol
InChI Key: HYZQRIYAHJBLTR-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine is a fluorinated organic compound with the molecular formula C8H4F3N and a molecular weight of 171.12 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a trifluoropropynyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine typically involves the reaction of pyridine with a trifluoropropynylating agent under controlled conditions. One common method includes the use of trifluoropropynyl bromide in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully monitored to ensure consistent quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine involves its interaction with molecular targets through its trifluoropropynyl group. This group can form strong interactions with various biological targets, potentially affecting enzymatic activity or receptor binding. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(3,3,3-Trifluoroprop-1-YN-1-YL)benzene: Similar structure but with a benzene ring instead of pyridine.

    2-(3,3,3-Trifluoroprop-1-YN-1-YL)thiophene: Contains a thiophene ring instead of pyridine.

    2-(3,3,3-Trifluoroprop-1-YN-1-YL)furan: Features a furan ring in place of pyridine.

Uniqueness: 2-(3,3,3-Trifluoroprop-1-YN-1-YL)pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties and reactivity compared to benzene, thiophene, or furan analogs. This uniqueness makes it valuable in specific applications where the properties of the pyridine ring are advantageous.

Properties

IUPAC Name

2-(3,3,3-trifluoroprop-1-ynyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-8(10,11)5-4-7-3-1-2-6-12-7/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZQRIYAHJBLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857368
Record name 2-(3,3,3-Trifluoroprop-1-yn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227931-85-2
Record name 2-(3,3,3-Trifluoroprop-1-yn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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